molecular formula C14H15NO2 B12976351 1-(2-Cyanophenyl)cyclohexane-1-carboxylic acid

1-(2-Cyanophenyl)cyclohexane-1-carboxylic acid

Cat. No.: B12976351
M. Wt: 229.27 g/mol
InChI Key: ANDSSTSAEWHOLU-UHFFFAOYSA-N
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Description

1-(2-Cyanophenyl)cyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a cyanophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyanophenyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 2-cyanobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyanophenyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyanophenyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

1-(2-Cyanophenyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Cyanophenyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Cyclohexanecarboxylic acid: A simpler analog without the cyanophenyl group.

    2-Cyanophenylacetic acid: Contains a cyanophenyl group but with an acetic acid moiety instead of a cyclohexane ring.

    Cyclohexylacetic acid: Similar structure but with an acetic acid group instead of a carboxylic acid group.

Uniqueness: 1-(2-Cyanophenyl)cyclohexane-1-carboxylic acid is unique due to the presence of both a cyanophenyl group and a cyclohexane ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

1-(2-cyanophenyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H15NO2/c15-10-11-6-2-3-7-12(11)14(13(16)17)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2,(H,16,17)

InChI Key

ANDSSTSAEWHOLU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2C#N)C(=O)O

Origin of Product

United States

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